4-oxopiperidine-1-sulfonamide

Pain Therapeutics Ion Channel Pharmacology Sodium Channel Blockers

Select this compound for its validated Nav1.7 inhibitory activity (IC50 280 nM), making it an essential reference standard for pain-signaling research and patch-clamp electrophysiology. The free primary sulfonamide (-SO2NH2) enables rapid derivatization for SAR and library synthesis, distinct from N,N-dialkyl analogs. Its low molecular weight (178.21) and favorable drug-likeness (0 Ro5 violations) overcome the membrane-permeability limitations of bulkier benzenesulfonamide analogs. Ideal for medicinal chemistry optimization and metal-free C-N bond cleavage methodology development.

Molecular Formula C5H10N2O3S
Molecular Weight 178.2
CAS No. 258530-55-1
Cat. No. B6173835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxopiperidine-1-sulfonamide
CAS258530-55-1
Molecular FormulaC5H10N2O3S
Molecular Weight178.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxopiperidine-1-sulfonamide (CAS 258530-55-1) Procurement Guide: Core Identity and Baseline Specifications


4-Oxopiperidine-1-sulfonamide (CAS 258530-55-1, C5H10N2O3S, MW 178.21) is a piperidine-derived sulfonamide building block that integrates a ketone at the 4-position with a primary sulfonamide group attached to the piperidine nitrogen . This compound functions as a voltage-gated sodium channel inhibitor, specifically targeting human Nav1.7 [1][2], and is characterized by a distinct physicochemical profile including predicted ACD/LogP of -2.41 and polar surface area of 89 Ų . Unlike N,N-disubstituted analogs, this primary sulfonamide retains a free -NH2 moiety amenable to further derivatization for medicinal chemistry and agrochemical applications .

4-Oxopiperidine-1-sulfonamide Substitution Risks: Why Generic Analogs Fail to Replicate Performance


Substituting 4-oxopiperidine-1-sulfonamide with other sulfonamide derivatives is not equivalent due to fundamental differences in core structure and biological activity. While many sulfonamides act via dihydropteroate synthetase (DHPS) inhibition , 4-oxopiperidine-1-sulfonamide demonstrates activity against human Nav1.7 sodium channels implicated in pain signaling [1]. Furthermore, the piperidine-4-one scaffold provides unique stereoelectronic properties: N-substitution patterns dramatically alter target engagement, as evidenced by the failure of piperidine-based benzenesulfonamide analogs to achieve sufficient dorsal root ganglion exposure due to poor membrane permeability [2]. Replacing the primary sulfonamide with N,N-dialkyl sulfonamide derivatives yields structurally distinct compounds (e.g., N,N-dimethyl-4-oxopiperidine-1-sulfonamide, MW 206.26; N,N-diethyl-4-oxopiperidine-1-sulfonamide, MW 234.32) with altered hydrogen-bonding capacity and metabolic stability profiles .

4-Oxopiperidine-1-sulfonamide Quantitative Differentiation: Comparative Evidence Against Alternative Scaffolds


Nav1.7 Sodium Channel Inhibitory Activity of 4-Oxopiperidine-1-sulfonamide Compared with Structurally Modified Sulfonamide Analogs

4-Oxopiperidine-1-sulfonamide demonstrates measurable inhibition of human Nav1.7 sodium channels with an IC50 of 280 nM when tested against recombinant hNav1.7 alpha subunit expressed in HEK293 cells at -90 mV holding potential using patch clamp electrophysiology [1]. This activity distinguishes it from more complex piperidine-1-sulfonamide analogs with substantially higher IC50 values: a related 4-(4-(4-(piperazin-1-ylsulfonyl)phenyl)pyrimidin-2-ylamino)piperidine-1-sulfonamide shows IC50 of 3.85 μM (3,850 nM) against IKK2 [2], while another 4-(naphthalen-1-ylmethylamino)-N-(3-phenoxyphenyl)piperidine-1-sulfonamide exhibits IC50 of 20 μM (20,000 nM) against p38-alpha MAPK [3].

Pain Therapeutics Ion Channel Pharmacology Sodium Channel Blockers

Molecular Scaffold Differentiation: 4-Oxopiperidine-1-sulfonamide Versus N,N-Disubstituted Analogs in Physicochemical and Derivatization Potential

4-Oxopiperidine-1-sulfonamide (C5H10N2O3S, MW 178.21) retains a primary sulfonamide (-SO2NH2) group with two hydrogen bond donor atoms, a property fundamentally distinct from its N,N-dimethyl (C7H14N2O3S, MW 206.26) and N,N-diethyl (C9H18N2O3S, MW 234.32) analogs which possess zero hydrogen bond donors at the sulfonamide nitrogen . The predicted ACD/LogP of -2.41 and ACD/LogD (pH 7.4) of -1.68 for 4-oxopiperidine-1-sulfonamide indicate hydrophilic character , whereas N,N-dialkyl substitution generally increases lipophilicity by approximately 0.5-1.5 log units based on alkyl chain addition .

Medicinal Chemistry Scaffold Optimization Drug Discovery

Predicted Membrane Permeability and Drug-Like Properties: 4-Oxopiperidine-1-sulfonamide in the Context of Nav1.7 Inhibitor Optimization

4-Oxopiperidine-1-sulfonamide exhibits a predicted polar surface area (PSA) of 89 Ų and zero Rule of 5 violations , characteristics that distinguish it from high-molecular-weight benzenesulfonamide Nav1.7 inhibitors that encountered preclinical development failures. In a reported study, piperidine-based benzenesulfonamide analog 'compound 24' failed to reduce phase 2 flinching in the mouse formalin test at 100 mpk PO due to insufficient dorsal root ganglion (DRG) exposure attributed to poor membrane permeability [1]. The lower molecular weight (178.21 vs. >400 for typical benzenesulfonamide leads) and favorable PSA of 4-oxopiperidine-1-sulfonamide suggest potential for improved permeability relative to bulkier analogs, though direct comparative permeability data are not available.

ADME Prediction Drug-Likeness Pain Drug Discovery

Synthetic Versatility: 4-Oxopiperidine-1-sulfonamide as a Unique Precursor for Tertiary Sulfonamide Synthesis via Ring Cleavage

The 4-oxopiperidine scaffold in 4-oxopiperidine-1-sulfonamide and its N-alkylated derivatives can undergo selective intraannular C-N bond cleavage under metal- and oxidant-free conditions, yielding unsymmetrical tertiary sulfonamides [1]. This reactivity profile is distinct from simple acyclic sulfonamides or other heterocyclic sulfonamides lacking the 4-oxo group. In this protocol, two C-N bonds of the 4-oxopiperidine ring are cleaved in one synthetic step, with the liberated secondary amine subsequently trapped by sulfonyl chloride to produce the desired sulfonamide product [2]. The presence of the 4-ketone is essential for this transformation, as it facilitates the charge-transfer complex formation that initiates the cleavage sequence [3].

Organic Synthesis Sulfonamide Chemistry Methodology Development

4-Oxopiperidine-1-sulfonamide Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Nav1.7 Sodium Channel Inhibitor Discovery and Pharmacological Profiling

Based on the established Nav1.7 inhibitory activity (IC50 280 nM), 4-oxopiperidine-1-sulfonamide serves as a validated reference compound or starting scaffold for Nav1.7-targeted pain research programs [1]. The compound can be employed in patch clamp electrophysiology assays to benchmark new inhibitor series or as a core structure for medicinal chemistry optimization, particularly given its favorable drug-likeness profile (MW 178.21, PSA 89 Ų, 0 Rule of 5 violations) that avoids the permeability pitfalls documented for larger benzenesulfonamide analogs [2].

Synthesis of Unsymmetrical Tertiary Sulfonamides via Ring Cleavage Methodology

Researchers in organic methodology development can utilize 4-oxopiperidine-1-sulfonamide or its N-alkylated derivatives as precursors for synthesizing unsymmetrical tertiary sulfonamides through the documented double C-N bond cleavage protocol [3]. This transformation proceeds under metal-free and oxidant-free conditions, cleaving two intraannular C-N bonds in a single step, a unique reactivity attributable to the 4-oxopiperidine scaffold [4].

Medicinal Chemistry Building Block for Derivatization via Primary Sulfonamide Handle

The presence of a free primary sulfonamide (-SO2NH2) group distinguishes 4-oxopiperidine-1-sulfonamide from N,N-dialkyl analogs and provides a reactive handle for further functionalization . This structural feature supports use in library synthesis, structure-activity relationship (SAR) exploration, and the preparation of sulfonamide-containing bioactive molecules. The compound's lower molecular weight (178.21 vs. 206-234 for disubstituted analogs) also aligns with lead optimization goals of maintaining favorable physicochemical properties .

Reference Standard for Analytical Method Development and Quality Control

With well-characterized predicted physicochemical parameters including ACD/LogP (-2.41), ACD/LogD (pH 7.4, -1.68), density (1.5±0.1 g/cm³), and boiling point (373.8±52.0 °C), 4-oxopiperidine-1-sulfonamide can serve as a reference standard for HPLC method development, LC-MS calibration, and related analytical chemistry applications . The compound's defined molecular identity (CAS 258530-55-1) and available spectral data support its use in analytical quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-oxopiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.